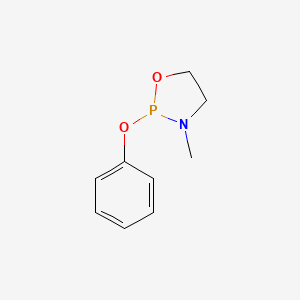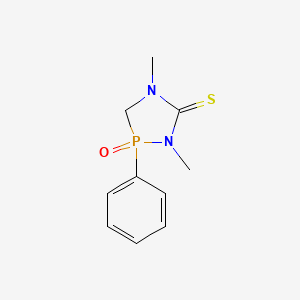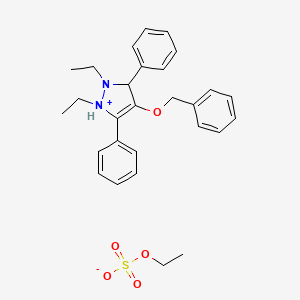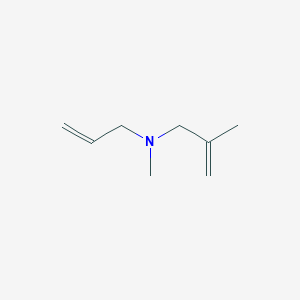
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine is a chemical compound that belongs to the class of phosphorus-containing heterocycles. These compounds are known for their diverse applications in organic synthesis and industrial processes. The structure of this compound includes a five-membered ring containing phosphorus, oxygen, and nitrogen atoms, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine typically involves the reaction of phenol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the deoxygenation of isocyanates using 2-Phenyl-3-methyl-1,3,2-oxazaphospholidine . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted oxazaphospholidines, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus heterocycles.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine involves its interaction with molecular targets through its phosphorus, oxygen, and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved may include coordination with metal ions and participation in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-3-methyl-1,3,2-oxazaphospholidine: Similar in structure but with a phenyl group instead of a phenoxy group.
1,3,2-bis-heterophospholes: Another class of phosphorus heterocycles with different ring structures.
1,3,2-bis-heterophosphinanes: Compounds with six-membered rings containing phosphorus.
Uniqueness
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine is unique due to its specific ring structure and the presence of a phenoxy group, which imparts distinct chemical properties and reactivity compared to other phosphorus heterocycles. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
57301-49-2 |
|---|---|
Molekularformel |
C9H12NO2P |
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
3-methyl-2-phenoxy-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C9H12NO2P/c1-10-7-8-11-13(10)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
BATDRDSIGWSFCU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOP1OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)


![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)



![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)


